Impact of Substitution Pattern on Reactivity in Gas-Phase Chlorine Atom Reactions
The reactivity of difluorotoluene isomers with chlorine atoms is highly dependent on the substitution pattern, with rate constants differing significantly between isomers. While direct data for 3,5-dichloro-2,4-difluorotoluene is not available, studies on its non-chlorinated analogs provide a quantitative framework for understanding its unique reactivity. This data suggests that the specific 2,4-difluoro substitution pattern, when combined with 3,5-dichloro substitution, would result in a distinct reactivity profile compared to other halogenated toluene derivatives [1].
| Evidence Dimension | Rate Constant for Reaction with Chlorine Atoms (k × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |
|---|---|
| Target Compound Data | Not available for 3,5-dichloro-2,4-difluorotoluene |
| Comparator Or Baseline | 3,4-difluorotoluene: 2.21 ± 0.11; 2,4-difluorotoluene: 2.10 ± 0.10; 2,5-difluorotoluene: 1.85 ± 0.09; 2,3-difluorotoluene: 1.61 ± 0.08 |
| Quantified Difference | Rate constants for para-substituted isomers (3,4- and 2,4-) are up to 37% higher than for ortho-substituted isomer (2,3-) |
| Conditions | Gas phase, 298 K, 1 atm N₂, relative rate method with GC-FID detection [1] |
Why This Matters
This data demonstrates that even minor changes in fluorine substitution pattern on the aromatic ring lead to measurable differences in reaction kinetics, supporting the need to specify the exact 2,4-difluoro-3,5-dichloro pattern for reproducible synthetic outcomes.
- [1] The Kinetics and Mechanism of Chlorine Atom Reactions with Difluorotoluene Isomers. (2017). ScholarWorks at Cal State. Retrieved from https://scholarworks.calstate.edu/concern/theses/pk02cb80h View Source
